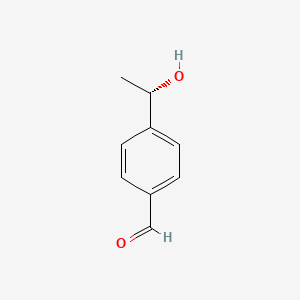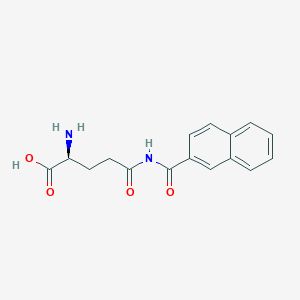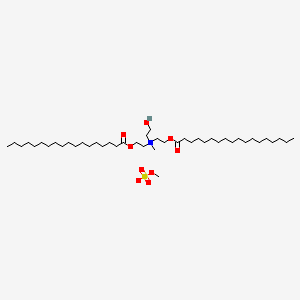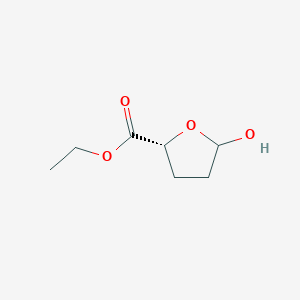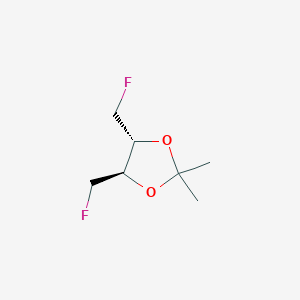
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound characterized by the presence of two fluoromethyl groups and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and fluoromethylating agents.
Fluoromethylation: The introduction of fluoromethyl groups is achieved through a fluoromethylation reaction. Common reagents for this step include fluoromethyl iodide or fluoromethyl sulfonate.
Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (4R,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions: (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of methyl-substituted dioxolane.
Substitution: Formation of substituted dioxolane derivatives.
科学研究应用
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Explored for its properties in the development of novel materials.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The dioxolane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
相似化合物的比较
(2R,3S,4R,5R)-2-(fluoromethyl)oxane-3,4,5-triol: A compound with a similar fluoromethyl group but different ring structure.
Methyl (4R,5R)-3-(3,5-dichloro-2,4,6-trimethylphenyl)-5-(fluoromethyl)-2,2-dimethyl-1,3-dioxolane: A compound with a similar dioxolane ring but different substituents.
Uniqueness: (4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific combination of fluoromethyl groups and dioxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
属性
分子式 |
C7H12F2O2 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
(4R,5R)-4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12F2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
LFHJRQWZIPGXAM-WDSKDSINSA-N |
手性 SMILES |
CC1(O[C@H]([C@@H](O1)CF)CF)C |
规范 SMILES |
CC1(OC(C(O1)CF)CF)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
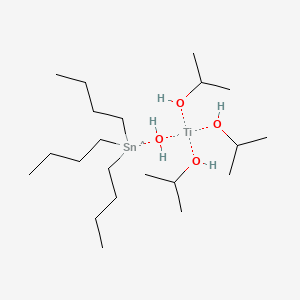
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
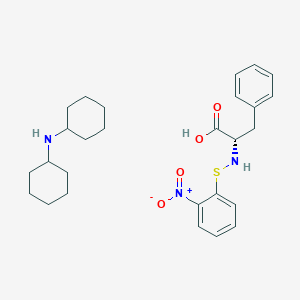
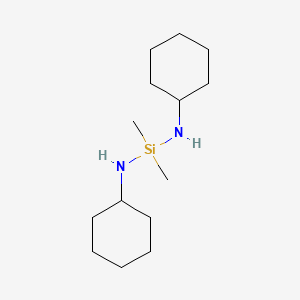


![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![(3Z)-5-bromo-3-[(2E)-(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B13820186.png)
